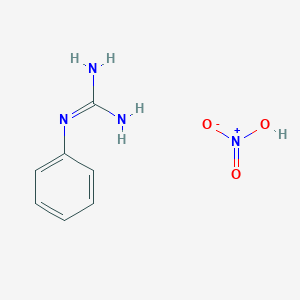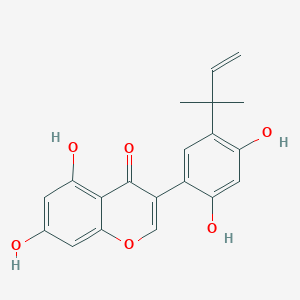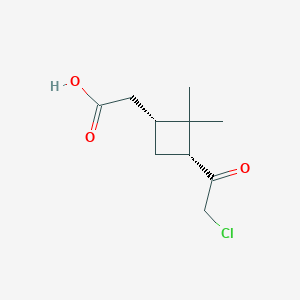
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI), also known as CDDA, is a cyclic carboxylic acid that has gained attention in scientific research due to its potential biological and therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of NF-κB signaling, which plays a crucial role in the regulation of inflammation and immune response. Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has been shown to inhibit the phosphorylation and degradation of IκBα, a key regulator of NF-κB signaling. Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has also been found to induce the expression of p53, a tumor suppressor protein that plays a crucial role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of viral replication. Additionally, Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has been found to have antioxidant and hepatoprotective effects, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has several advantages for laboratory experiments, including its stability and solubility in various solvents. However, one limitation of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) is its relatively low yield, which may limit its use in large-scale experiments. Additionally, the potential toxicity of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) should be considered when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI), including the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) and its potential therapeutic applications. The development of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI)-based drugs for the treatment of inflammatory diseases, cancer, and viral infections is also an area of future research. Finally, the potential toxicity of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) should be further investigated to ensure its safety for use in humans.
Synthesemethoden
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) can be synthesized using various methods, including the reaction of cyclobutanone with chloroacetyl chloride in the presence of a catalyst, or by the reaction of cyclobutanone with chloroacetic acid in the presence of a base. The yield of Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) can be improved by optimizing the reaction conditions, such as temperature, time, and the molar ratio of reactants.
Wissenschaftliche Forschungsanwendungen
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has been studied for its potential biological and therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has also been shown to induce apoptosis in cancer cells and inhibit the growth of various tumors. Additionally, Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) has been found to have anti-viral activity against various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Eigenschaften
CAS-Nummer |
118147-73-2 |
|---|---|
Produktname |
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis-(9CI) |
Molekularformel |
C10H15ClO3 |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
2-[(1R,3R)-3-(2-chloroacetyl)-2,2-dimethylcyclobutyl]acetic acid |
InChI |
InChI=1S/C10H15ClO3/c1-10(2)6(4-9(13)14)3-7(10)8(12)5-11/h6-7H,3-5H2,1-2H3,(H,13,14)/t6-,7+/m1/s1 |
InChI-Schlüssel |
YKHQMBBVOBOHDT-RQJHMYQMSA-N |
Isomerische SMILES |
CC1([C@H](C[C@H]1C(=O)CCl)CC(=O)O)C |
SMILES |
CC1(C(CC1C(=O)CCl)CC(=O)O)C |
Kanonische SMILES |
CC1(C(CC1C(=O)CCl)CC(=O)O)C |
Synonyme |
Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
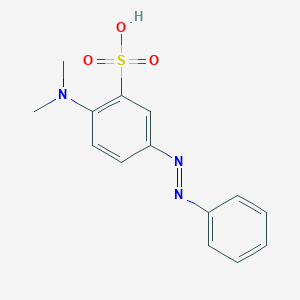
![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)

![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)

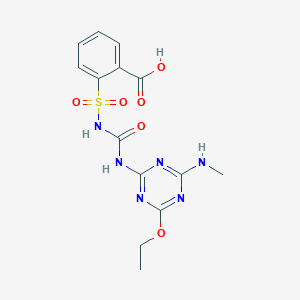
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)
